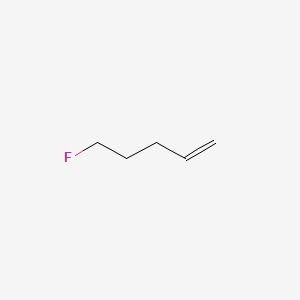

1-Pentene, 5-fluoro-

Description

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a pivotal role in modern scientific research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these compounds, such as enhanced thermal stability, increased lipophilicity, and altered metabolic pathways. numberanalytics.com These properties have led to the widespread application of organofluorine compounds in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicine, the strategic incorporation of fluorine is a common strategy in drug design to improve a drug's efficacy and pharmacokinetic profile. nih.gov

Scope and Relevance of 1-Pentene (B89616), 5-fluoro- within Fluorinated Alkenes

Within the broad class of organofluorine compounds, fluorinated alkenes like 1-Pentene, 5-fluoro- represent a versatile and important subclass. numberanalytics.com Alkenes, with their carbon-carbon double bonds, are fundamental building blocks in organic synthesis, and the presence of a fluorine atom adds a layer of complexity and functionality. 1-Pentene, 5-fluoro-, with its terminal double bond and a fluorine atom at the opposite end of the carbon chain, is a valuable synthon for the preparation of more complex fluorinated molecules. Its distinct structure allows for a variety of chemical transformations at both the double bond and the carbon-fluorine bond, making it a target for the development of new synthetic methodologies. The study of such molecules contributes to a deeper understanding of the reactivity and properties of fluorinated systems. technologynetworks.com

Historical Context of Fluorinated Pentene Research

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride (B91410), reported by Dumas and Péligot in 1835. nih.gov A significant early milestone was Alexander Borodin's demonstration of halogen exchange to form benzoyl fluoride in 1862. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a critical breakthrough that opened the door to more extensive research, although the element's high reactivity posed significant challenges. nih.govnumberanalytics.com

The early 20th century saw the development of the first commercial fluorochemicals, such as the Freon refrigerants and Teflon (polytetrafluoroethylene), by companies like DuPont. wikipedia.org This marked a turning point, shifting organofluorine chemistry from a niche area of research to a field with significant industrial applications.

Below are some key properties of 1-Pentene, 5-fluoro-:

| Property | Value |

| Molecular Formula | C₅H₉F |

| Molecular Weight | 88.12 g/mol |

| Boiling Point | 49.4 °C at 760 mmHg |

| Density | 0.789 g/cm³ |

| Refractive Index | 1.367 |

| CAS Number | 407-79-4 |

Note: The boiling point, density, and refractive index are from a single source and may represent experimental or predicted values. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoropent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRHKFYPRGVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193679 | |

| Record name | 1-Pentene, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-79-4 | |

| Record name | 1-Pentene, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Pentene, 5 Fluoro and Its Precursors

Strategic Approaches to Introduce the Terminal Fluorine Atom

The introduction of a fluorine atom into a molecule can be achieved through either electrophilic or nucleophilic fluorination strategies. The choice of method often depends on the nature of the substrate and the desired regioselectivity. For a terminal alkyl fluoride (B91410) like 1-pentene (B89616), 5-fluoro-, both approaches can be envisioned, starting from different precursors.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and practical electrophilic fluorinating agents due to their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org Prominent examples of these reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). wikipedia.org

While direct electrophilic fluorination of a terminal alkene at the saturated carbon is not a standard transformation, this approach can be conceptualized through multi-step sequences. For instance, a precursor like 1-pentene could potentially undergo a hydroboration-oxidation to yield pentan-1-ol, which could then be oxidized to pentanal. The resulting aldehyde could be converted to a silyl (B83357) enol ether, a suitable nucleophile for electrophilic fluorination. However, this is a circuitous route.

A more direct, albeit challenging, application of electrophilic fluorination to an alkene precursor could involve the reaction of a terminal alkene with an electrophilic fluorine source in the presence of a nucleophile, leading to vicinal functionalization. wikipedia.org However, achieving selective introduction of only fluorine at the terminal position without other functional groups is non-trivial and often results in product mixtures. wikipedia.org The fluorination of activated double bonds, such as enamines or silyl enol ethers, with reagents like Selectfluor is a more common and efficient application of this methodology. nih.gov

| Reagent | Substrate Type | Typical Conditions | Notes |

| Selectfluor® | Enol ethers, Silyl enol ethers | Acetonitrile, Room Temperature | Mild and versatile reagent for fluorination of electron-rich double bonds. numberanalytics.com |

| NFSI | Enolates, Carbanions | THF, -78 °C to Room Temperature | Stronger fluorinating agent compared to Selectfluor. numberanalytics.com |

This table presents representative data for electrophilic fluorination reactions.

Nucleophilic Fluorination Techniques (e.g., DAST, Selectfluor applications)

Nucleophilic fluorination, involving the displacement of a leaving group by a fluoride ion (F-), is a more common and direct strategy for the synthesis of terminal alkyl fluorides. A primary alcohol is an excellent precursor for this transformation. For the synthesis of 1-pentene, 5-fluoro-, this would involve the use of pent-4-en-1-ol as the starting material.

A widely used class of reagents for the conversion of alcohols to alkyl fluorides are dialkylaminosulfur trifluorides (DAST) and its analogues like Deoxo-Fluor®. unco.eduyoutube.com These reagents activate the hydroxyl group, converting it into a good leaving group which is then displaced by fluoride in situ. unco.edu This deoxyfluorination reaction is a powerful tool for the synthesis of a wide range of alkyl fluorides. youtube.com

More recently, reagents like PyFluor have been developed as thermally stable and selective deoxyfluorination reagents that often lead to less elimination byproducts compared to DAST. organic-chemistry.org The reaction of a primary alcohol with these reagents typically proceeds with good to excellent yields.

It is important to note that Selectfluor, mentioned in the subsection title as an example, is an electrophilic fluorinating agent and would not be used in a nucleophilic substitution reaction to introduce a fluoride ion.

| Reagent | Substrate | Typical Conditions | Yield (%) |

| DAST | Primary Alcohol | CH2Cl2, -78 °C to rt | 60-90 |

| Deoxo-Fluor® | Primary Alcohol | Toluene (B28343), rt | 70-95 |

| PyFluor | Primary Alcohol | THF, rt | 80-98 |

This table showcases typical yields for the deoxyfluorination of primary alcohols using common nucleophilic fluorinating agents.

Another approach to nucleophilic fluorination involves the conversion of the alcohol to an alkyl sulfonate, such as a tosylate or mesylate, followed by displacement with a fluoride source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The choice of fluoride salt and reaction conditions is crucial to overcome the low nucleophilicity of the fluoride ion in many organic solvents. researchgate.net

Construction of the Pentene Carbon Backbone with a Terminal Alkene

The five-carbon chain with a terminal double bond is a key structural feature of 1-pentene, 5-fluoro-. Several powerful carbon-carbon bond-forming reactions can be employed to construct this backbone.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a versatile and powerful tool for the formation of carbon-carbon double bonds. wpmucdn.com Cross-metathesis, in particular, is a highly effective strategy for the synthesis of terminal alkenes. organic-chemistry.org This reaction involves the exchange of alkylidene groups between two different olefins, catalyzed by transition metal complexes, most commonly those based on ruthenium, such as the Grubbs catalysts. organic-chemistry.org

For the synthesis of a precursor to 1-pentene, 5-fluoro-, a cross-metathesis reaction could be envisioned between a shorter-chain α-olefin and a functionalized alkene. For example, the reaction of allyl alcohol with a large excess of ethylene (B1197577) in the presence of a Grubbs catalyst would, in principle, yield but-3-en-1-ol, which could then be extended by another carbon. A more direct approach would be the cross-metathesis of two terminal alkenes, which can be driven to the desired product by the removal of the volatile byproduct, ethene. organic-chemistry.org While statistically challenging, selectivity can often be achieved by exploiting differences in the reactivity of the two alkene partners. organic-chemistry.org

| Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Grubbs 2nd Gen. | Terminal Alkene | Terminal Alkene | Cross-coupled Alkene |

| Hoveyda-Grubbs 2nd Gen. | Terminal Alkene | Ethylene (ethenolysis) | Terminal Alkene (n-2) |

This table provides a general overview of catalyst and reactant types in cross-metathesis for terminal alkene synthesis.

Wittig Reaction and Related Olefination Strategies

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. wikipedia.orgnumberanalytics.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity. libretexts.org For the synthesis of a terminal alkene like 1-pentene, the reaction of an appropriate aldehyde with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is a highly reliable method. wikipedia.org

To synthesize a precursor for 1-pentene, 5-fluoro-, one could start with a four-carbon aldehyde bearing a protected hydroxyl group, such as 4-hydroxybutanal. The Wittig reaction with methylenetriphenylphosphorane would then generate pent-4-en-1-ol, the direct precursor for nucleophilic fluorination. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; unstabilized ylides, such as the one used for introducing a methylene (B1212753) group, generally favor the Z-alkene, although for a terminal alkene this is not a concern. wikipedia.orgorganic-chemistry.org

| Carbonyl Compound | Wittig Reagent | Product |

| Aldehyde (R-CHO) | Ph3P=CH2 | Terminal Alkene (R-CH=CH2) |

| Ketone (R-CO-R') | Ph3P=CH2 | Terminal Alkene (R(R')C=CH2) |

This table illustrates the general transformation of carbonyl compounds to terminal alkenes via the Wittig reaction.

Asymmetric Synthesis and Stereocontrol in 1-Pentene, 5-fluoro- Derivatives

While 1-pentene, 5-fluoro- itself is an achiral molecule, the introduction of substituents along the pentene backbone can create one or more stereocenters. The development of synthetic methods that allow for the stereocontrolled synthesis of such derivatives is of significant interest.

For instance, the asymmetric synthesis of allylic fluorides has been an area of intense research. ucla.edu Palladium-catalyzed enantioselective fluorination of allylic chlorides has been demonstrated to produce highly enantioenriched cyclic allylic fluorides. ucla.edu While not directly applicable to the terminal fluoride of the parent compound, this methodology could be adapted to derivatives of 1-pentene, 5-fluoro- where the double bond is internal and adjacent to a newly formed stereocenter bearing a fluorine atom.

Furthermore, strategies for the stereodivergent synthesis of molecules containing vicinal stereogenic centers, one of which bears a fluorine atom, have been developed. acs.org These methods often employ dual-catalyst systems, for example, using an iridium catalyst to control the configuration at an electrophilic carbon and a copper catalyst to control the configuration at a nucleophilic fluorine-containing carbon. acs.org Such advanced strategies could be applied to the synthesis of complex, stereochemically rich derivatives of 1-pentene, 5-fluoro-.

Recent advancements in photoenzymatic hydrofluoroalkylation have also opened new avenues for the asymmetric synthesis of fluorinated compounds. nih.gov This approach utilizes the promiscuity of flavin-dependent ene-reductases to generate carbon-centered radicals from iodinated fluoroalkanes, which can then engage enantioselectively with olefins. nih.gov This method allows for stereocontrol at positions β, γ, or δ to the fluorinated group, which is a significant challenge for traditional chemical catalysis. nih.gov

| Method | Key Feature | Potential Application to Derivatives |

| Pd-catalyzed Asymmetric Allylic Fluorination | Enantioselective formation of C-F bond at an allylic position. | Synthesis of chiral internal allylic fluoride derivatives of pentene. |

| Dual-Catalyst Stereodivergent Synthesis | Independent control of two adjacent stereocenters. | Construction of complex derivatives with vicinal stereocenters. |

| Photoenzymatic Hydrofluoroalkylation | High enantioselectivity at positions remote to the fluorine atom. | Asymmetric synthesis of a wide range of chiral fluorinated pentene derivatives. |

This table summarizes advanced methods for stereocontrol in the synthesis of fluorinated molecules and their potential application to derivatives of 1-pentene, 5-fluoro-.

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers of 1-Pentene, 5-fluoro- is of great interest, particularly for applications in medicinal chemistry and materials science. Enantioselective and diastereoselective methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

One potential strategy for the diastereoselective synthesis of a precursor to 1-Pentene, 5-fluoro- involves the fluorination of a suitable pentenyl derivative. For instance, the diastereoselective fluorination of substituted azepanes has been demonstrated, suggesting that similar principles could be applied to acyclic systems. researchgate.net The choice of fluorinating agent and the substrate's existing stereocenters would be critical in directing the stereochemical outcome.

Another approach could involve the catalytic, diastereoselective 1,2-difluorination of alkenes. acs.org While this would yield a vicinal difluoride, subsequent selective defluorination could potentially lead to the desired monofluorinated alkene. The stereoselectivity of the initial difluorination step would be key to obtaining the desired diastereomer.

The enantioselective fluorination of homoallylic alcohols, which are structurally related to precursors of 1-Pentene, 5-fluoro-, has been achieved using chiral anion phase-transfer (CAPT) catalysis. nih.gov This method relies on the in situ generation of a directing group to achieve high levels of enantiocontrol.

Table 1: Hypothetical Diastereoselective Fluorination of a 1-Pentene Precursor

| Entry | Substrate | Fluorinating Agent | Catalyst | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (R)-pent-4-en-2-ol | Selectfluor | Chiral Phosphate Anion | Dichloromethane | 90:10 |

| 2 | (S)-pent-4-en-2-ol | N-Fluorobenzenesulfonimide (NFSI) | Chiral Phosphate Anion | Toluene | 85:15 |

Chiral Auxiliary and Catalytic Asymmetric Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of chiral 1-Pentene, 5-fluoro-, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the fluorine atom or the formation of the double bond. For example, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylations and aldol (B89426) reactions, which could be adapted to build the carbon skeleton of 1-Pentene, 5-fluoro- with high stereocontrol. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Asymmetric hydrovinylation of unactivated linear 1,3-dienes has been shown to produce chiral products with high enantioselectivity, a strategy that could potentially be adapted for the synthesis of precursors to 1-Pentene, 5-fluoro-. nih.gov

Phase-transfer catalysis using chiral catalysts is another powerful tool for asymmetric fluorination. jst.go.jpdigitellinc.comorganic-chemistry.orgresearchgate.netacs.org Chiral anionic phase-transfer catalysts have been developed for the enantioselective fluorocyclization of olefins, demonstrating the potential for creating chiral C-F bonds in complex molecules. researchgate.net

Table 2: Potential Catalytic Asymmetric Routes to Chiral 1-Pentene, 5-fluoro- Precursors

| Entry | Reaction Type | Substrate | Catalyst System | Ligand | Enantiomeric Excess (ee) |

| 1 | Asymmetric Hydrovinylation | 1,3-Butadiene | CoCl₂ | (SS)-BDDP | >95% |

| 2 | Asymmetric Fluorination | Pent-4-en-1-ol derivative | Chiral Anion Phase-Transfer Catalyst | Chiral Bis-urea | up to 97% |

Chemoenzymatic Synthesis and Biocatalytic Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact. Chemoenzymatic approaches combine the best of chemical and enzymatic methods.

For the synthesis of chiral precursors to 1-Pentene, 5-fluoro-, the enzymatic reduction of a corresponding fluorinated ketone could be a viable strategy. Alcohol dehydrogenases (ADHs) are known to catalyze the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity. acs.org A chemoenzymatic approach could involve the chemical synthesis of a prochiral fluorinated ketone, followed by an enzymatic reduction to yield a chiral fluorinated alcohol.

Recent advances in biocatalysis have also led to the development of enzymes capable of forming carbon-fluorine bonds. While naturally occurring fluorinases are rare, engineered enzymes are being developed for stereoselective fluorination reactions. rsc.org Furthermore, biocatalytic strategies for the highly stereoselective synthesis of fluorinated cyclopropanes have been reported, showcasing the potential of enzymes to handle complex fluorinated molecules. wpmucdn.com

Table 3: Illustrative Chemoenzymatic Synthesis of a Chiral Precursor for 1-Pentene, 5-fluoro-

| Step | Reaction | Reactant | Catalyst/Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| 1 | Chemical Synthesis | 4-Pentenoyl chloride | (Trifluoromethyl)trimethylsilane, CsF | 1,1,1-Trifluoro-5-hexen-2-one | 85% | N/A |

| 2 | Biocatalytic Reduction | 1,1,1-Trifluoro-5-hexen-2-one | Alcohol Dehydrogenase (ADH) | (S)-1,1,1-Trifluoro-5-hexen-2-ol | >95% | >99% |

Green Chemistry Principles in 1-Pentene, 5-fluoro- Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of 1-Pentene, 5-fluoro- can be approached with these principles in mind.

One key principle is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net For example, the Wittig reaction, a common method for alkene synthesis, often has poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. rsc.orgbrainly.comresearchgate.netyoutube.commasterorganicchemistry.com Alternative olefination methods with better atom economy should be considered.

The use of recyclable catalysts is another important aspect of green chemistry. rsc.orgrsc.orgfigshare.com Organocatalysts, for instance, can often be recovered and reused, reducing waste and cost. Fluorous organocatalysts have been developed for one-pot fluorination and asymmetric Michael additions, which can be efficiently recycled. rsc.org

Solvent selection also plays a crucial role. Many traditional organic solvents are volatile and toxic. The development of syntheses in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a major goal of green chemistry.

Finally, the use of renewable feedstocks is a cornerstone of sustainable chemistry. Exploring synthetic routes to 1-Pentene, 5-fluoro- from biomass-derived starting materials would be a significant step towards a more sustainable chemical industry. researchgate.netrsc.orgacs.orglongdom.org

Table 4: Comparison of a Traditional vs. a Greener Approach to a Key Synthetic Step

| Feature | Traditional Method (e.g., Wittig Reaction) | Greener Alternative (e.g., Ene-Yne Metathesis) |

| Reagents | Stoichiometric phosphonium (B103445) ylide | Catalytic amount of a transition metal complex |

| Atom Economy | Low (significant phosphine (B1218219) oxide waste) | High (ideally, only the desired product is formed) |

| Solvent | Often toxic and volatile organic solvents | Potentially greener solvents like toluene or even solvent-free |

| Catalyst Recyclability | Not applicable | Possible with appropriate catalyst design |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reactivity of the Terminal Alkene Moiety

The terminal double bond in 1-pentene (B89616), 5-fluoro- is the primary site of its chemical reactivity, making it susceptible to a variety of addition reactions. ontosight.ai This reactivity is characteristic of alkenes, which readily undergo transformations that break the pi (π) bond and form new sigma (σ) bonds.

Electrophilic Addition Reactions and Regioselectivity

The double bond in 1-pentene, 5-fluoro- can undergo electrophilic addition reactions. For instance, reaction with hydrogen chloride (HCl) is expected to yield 5-fluoro-2-chloropentane as the major product, following Markovnikov's rule. vulcanchem.com This rule predicts that the electrophile (in this case, the hydrogen atom of HCl) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. msu.edu The subsequent attack of the nucleophile (chloride ion) on the more substituted carbon results in the observed product.

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves the initial protonation of the double bond to form a carbocation, followed by the rapid capture of the carbocation by the halide ion. 182.160.97 The regioselectivity is determined by the stability of the carbocation intermediate, with more substituted carbocations being more stable.

Here is a data table outlining the expected products of electrophilic addition to 1-pentene, 5-fluoro-:

Table 1: Electrophilic Addition Reactions of 1-Pentene, 5-fluoro-

| Reagent | Expected Major Product | Regioselectivity |

|---|---|---|

| HCl | 5-fluoro-2-chloropentane | Markovnikov |

| HBr | 2-bromo-5-fluoropentane | Markovnikov |

| H₂O (acid-catalyzed) | 5-fluoropentan-2-ol | Markovnikov |

Radical Reactions and Polymerization Potential

The terminal alkene functionality of 1-pentene, 5-fluoro- makes it a candidate for radical polymerization. vulcanchem.com Free-radical polymerization is a chain reaction initiated by a radical species, which adds to the double bond of a monomer, generating a new radical that can then react with another monomer, and so on. acs.org Fluorinated alkenes are of particular interest in polymer chemistry as their incorporation into polymers can enhance properties such as thermal stability and chemical resistance. vulcanchem.comacademie-sciences.fr

The polymerization of fluorinated monomers like vinylidene fluoride (B91410) (VDF) is a well-established industrial process, often carried out under high pressure using radical initiators. academie-sciences.frgoogle.com While specific studies on the radical polymerization of 1-pentene, 5-fluoro- are not widely detailed in the provided search results, its structural similarity to other polymerizable alkenes suggests its potential as a monomer or comonomer in the synthesis of specialty fluoropolymers.

Cycloaddition Chemistry

While specific examples of cycloaddition reactions involving 1-pentene, 5-fluoro- are not explicitly detailed in the search results, alkenes, in general, can participate in such reactions. Cycloadditions are reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The reactivity of the alkene in these reactions is influenced by its electronic properties. The presence of the electron-withdrawing fluorine atom, even at a remote position, can affect the energy levels of the frontier molecular orbitals of the alkene, thereby influencing its reactivity in cycloaddition reactions.

Influence of the Remote Fluorine Atom on Alkene Reactivity

The fluorine atom at the C-5 position, although remote from the double bond, exerts a significant influence on the reactivity of the alkene moiety through electronic effects. ontosight.ai

Inductive and Mesomeric Effects on Electron Density

Fluorine is the most electronegative element, and its primary influence on the rest of the molecule is through a strong electron-withdrawing inductive effect (-I effect). chemistrysteps.comwiley-vch.de This effect is transmitted through the sigma (σ) bonds, causing a pull of electron density towards the fluorine atom. chemistrysteps.comwiley-vch.de This polarization decreases the electron density along the carbon chain, including the carbons of the double bond. chemistrysteps.com A decrease in electron density at the double bond generally deactivates it towards electrophilic attack. masterorganicchemistry.com

While fluorine does possess lone pairs that could theoretically participate in a positive mesomeric effect (+M effect or resonance), where electron density is donated through the π-system, this effect is generally considered to be weak for fluorine, especially when it is not directly attached to the π-system. chemistrysteps.comacs.org In the case of 1-pentene, 5-fluoro-, the fluorine is too far from the double bond for any significant mesomeric interaction. Therefore, the dominant electronic influence is the inductive withdrawal of electron density.

Table 2: Electronic Effects of the Fluorine Atom in 1-Pentene, 5-fluoro-

| Effect | Description | Impact on Alkene Reactivity |

|---|---|---|

| Inductive Effect (-I) | Electron density is withdrawn through σ-bonds towards the highly electronegative fluorine atom. chemistrysteps.comwiley-vch.de | Decreases electron density at the double bond, potentially reducing its reactivity towards electrophiles. masterorganicchemistry.com |

| Mesomeric Effect (+M) | Negligible due to the distance between the fluorine atom and the double bond. | No significant impact. |

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In 1-pentene, 5-fluoro-, the presence of the fluorine atom can influence the conformational preferences of the molecule, which in turn can affect its reactivity. For instance, the gauche conformation in systems with electronegative substituents can be influenced by stereoelectronic interactions such as the anomeric effect, although this is more pronounced in systems like R-Y-CH₂-Z where Y has lone pairs. acs.org

While specific studies on the conformational analysis of 1-pentene, 5-fluoro- were not found, research on similar α-fluorinated ketones suggests that the conformational preferences can impact reactivity. beilstein-journals.org The relative energies of different conformers, and the energy barriers to rotation, can determine the accessibility of conformations that are optimal for reaction. beilstein-journals.org For example, for an electrophilic attack on the double bond, a conformation that allows for favorable orbital overlap between the incoming electrophile and the π-system of the alkene would be preferred. The presence of the fluorine atom and its associated electronic effects can influence the stability of these reactive conformations. beilstein-journals.org

Transformations Involving the Carbon-Fluorine Bond

The carbon-fluorine bond in 1-pentene, 5-fluoro- is notably strong, with a bond strength of approximately 485 kJ/mol. vulcanchem.com This high bond energy reduces its susceptibility to certain reactions compared to its heavier halogen analogs. vulcanchem.com

Due to the strength of the C-F bond, 1-pentene, 5-fluoro- is less prone to nucleophilic substitution reactions compared to compounds like 5-chloro-1-pentene, which has a weaker carbon-halogen bond (approximately 327 kJ/mol). vulcanchem.com However, under specific conditions, such as using potent nucleophiles or catalytic systems, substitution at the C5 position can be achieved. The synthesis of 1-pentene, 5-fluoro- itself can involve nucleophilic substitution, for instance, through the reaction of a suitable pentene precursor with a fluorinating agent. ontosight.ai

Reductive elimination is a fundamental step in many organometallic catalytic cycles, often leading to the formation of a new bond between two ligands and a reduction in the metal center's oxidation state. libretexts.org In the context of reactions involving organometallic complexes with 1-pentene, 5-fluoro- as a ligand, reductive elimination could lead to the formation of various products. For instance, if the fluoroalkyl chain and another ligand (e.g., a hydride or an alkyl group) are cis-positioned on a metal center, they could be eliminated to form a new C-H or C-C bond. libretexts.org The rate of reductive elimination is influenced by factors such as the electron density at the metal center and steric hindrance. libretexts.org

In palladium- or nickel-catalyzed cross-coupling reactions, reductive elimination is the final step that forms the desired carbon-carbon or carbon-heteroatom bond. acs.org For alkylzinc reagents, which can be analogous to intermediates in some reactions of 1-pentene, 5-fluoro-, the reductive elimination pathway must be faster than competing side reactions like β-hydride elimination to achieve selective cross-coupling. acs.org

Oxidative Transformations of 1-Pentene, 5-fluoro-

The double bond in 1-pentene, 5-fluoro- is susceptible to various oxidative transformations. ontosight.ai

Epoxidation: Treatment with peroxy acids like m-chloroperbenzoic acid (mCPBA) can form an epoxide at the double bond. vulcanchem.com This epoxide can then undergo ring-opening reactions with nucleophiles, providing a route to a variety of difunctionalized pentane (B18724) derivatives. vulcanchem.com

Oxidative Cleavage: Stronger oxidizing agents can cleave the double bond. For example, ozonolysis is a standard method for cleaving alkenes to form carbonyl compounds. acs.org Other reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄) can also achieve this transformation. acs.org

Metabolic Oxidation: In biological systems, 1-pentene, 5-fluoro- can undergo metabolic activation by enzymes such as cytochrome P450. vulcanchem.com This process can generate reactive intermediates that may interact with biological macromolecules. vulcanchem.com

Below is a table summarizing some oxidative transformations:

| Reaction Type | Reagent(s) | Product(s) | Reference |

| Epoxidation | m-chloroperbenzoic acid (mCPBA) | 5-fluoro-1,2-epoxypentane | vulcanchem.com |

| Oxidative Cleavage | Ozone (O₃), followed by a reductive or oxidative workup | Carbonyl compounds | acs.org |

| Dihydroxylation | Osmium tetroxide (OsO₄), followed by a reducing agent | 5-fluoro-1,2-pentanediol | acs.org |

Detailed Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanisms and kinetics of reactions involving 1-pentene, 5-fluoro- is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The transition state is a critical, high-energy configuration along the reaction coordinate that determines the rate and selectivity of a chemical transformation. researchgate.netlibretexts.org For reactions of 1-pentene, 5-fluoro-, transition state analysis can provide insights into the mechanistic pathways.

For instance, in electrophilic additions to the double bond, the transition state will involve the formation of a carbocationic intermediate. According to Markovnikov's rule, the more stable secondary carbocation at the C2 position would be favored over the primary carbocation at C1. vulcanchem.com

In E2 elimination reactions, which might be a competing pathway under basic conditions, the transition state involves the simultaneous breaking of a C-H bond on the β-carbon and the C-F bond, with the formation of the C=C double bond. libretexts.org The geometry of this transition state, particularly the anti-periplanar arrangement of the departing hydrogen and fluorine atoms, is crucial for the reaction to proceed efficiently. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are often employed to model the transition states of reactions involving fluorinated compounds. researchgate.net These studies can help elucidate the electronic and steric factors that govern reactivity. researchgate.net

The characterization of reaction intermediates is key to confirming proposed reaction mechanisms. For reactions of 1-pentene, 5-fluoro-, various intermediates can be postulated depending on the reaction type.

Carbocationic Intermediates: In electrophilic addition reactions, the formation of a secondary carbocation at the C2 position is a likely intermediate. vulcanchem.com

Radical Intermediates: Under certain conditions, such as those involving radical initiators or photolysis, reactions can proceed through radical intermediates. researchgate.net

Organometallic Intermediates: In transition metal-catalyzed reactions, such as cross-coupling or hydrogenation, organometallic complexes where the 1-pentene, 5-fluoro- is coordinated to the metal center are key intermediates. acs.orgnsf.gov These can include π-complexes, where the double bond coordinates to the metal, or σ-alkylmetal species formed after insertion or oxidative addition. acs.orgnsf.gov For example, in platinum-catalyzed thermolysis of related alkenyl compounds, transient platinum hydride intermediates are formed. nsf.gov

Advanced Spectroscopic and Structural Characterization Methodologies for Academic Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems

NMR spectroscopy is an indispensable tool for the characterization of fluorine-containing organic molecules. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C nuclei, offers a multi-dimensional view of the molecular structure.

¹⁹F NMR Chemical Shifts and Coupling Patterns

Fluorine-19 NMR spectroscopy is particularly powerful due to its 100% natural abundance and high gyromagnetic ratio, resulting in high receptivity. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes the probability of signal overlap and provides detailed information about the electronic environment of the fluorine atom. lcms.czalfa-chemistry.com For organofluorine compounds, these shifts typically range from -50 to -220 ppm. wikipedia.org The chemical shift of the fluorine atom in 5-fluoro-1-pentene is influenced by the electron-withdrawing nature of the fluorine itself and the electronic effects of the double bond. alfa-chemistry.com

Spin-spin coupling between ¹⁹F and neighboring ¹H nuclei provides valuable structural information. lcms.cz In 5-fluoro-1-pentene, one would expect to observe coupling between the fluorine atom and the protons on the adjacent carbon (C5) and, to a lesser extent, with protons further down the carbon chain. These ¹H-¹⁹F coupling constants, particularly the geminal (²JHF) and vicinal (³JHF) couplings, are often large and can be used to confirm the connectivity of the molecule. wikipedia.orglcms.cz Long-range couplings (⁴J or ⁵J) are also commonly observed in fluorinated compounds. wikipedia.org

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 5-fluoro-1-pentene is characterized by signals corresponding to the vinylic protons at the C1 and C2 positions and the aliphatic protons at the C3, C4, and C5 positions. The protons on the carbon adjacent to the fluorine (C5) will exhibit splitting due to coupling with the ¹⁹F nucleus, in addition to coupling with the protons on C4. This results in complex multiplet patterns that can be analyzed to determine coupling constants and confirm the structure.

The ¹³C NMR spectrum of 5-fluoro-1-pentene shows five distinct signals, as each carbon atom is in a unique chemical environment. docbrown.info The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to the electronegative fluorine atom and the double bond. The carbon atoms of the C=C double bond (C1 and C2) typically appear at higher chemical shifts (downfield) compared to the sp³ hybridized carbons. docbrown.info The carbon directly bonded to the fluorine atom (C5) will also experience a significant downfield shift due to the deshielding effect of the fluorine. Furthermore, the signals for carbons in proximity to the fluorine will exhibit splitting due to ¹³C-¹⁹F coupling, providing additional structural confirmation.

Table 1: Predicted NMR Data for 5-fluoro-1-pentene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| ¹⁹F | ~ -220 | Multiplet | ¹H, ¹³C |

| ¹H (C1) | ~ 4.9-5.1 | Multiplet | ¹H |

| ¹H (C2) | ~ 5.7-5.9 | Multiplet | ¹H |

| ¹H (C3) | ~ 2.1-2.3 | Multiplet | ¹H |

| ¹H (C4) | ~ 1.7-1.9 | Multiplet | ¹H, ¹⁹F |

| ¹H (C5) | ~ 4.4-4.6 | Triplet of triplets | ¹H, ¹⁹F |

| ¹³C (C1) | ~ 115 | CH₂ | ¹H |

| ¹³C (C2) | ~ 138 | CH | ¹H |

| ¹³C (C3) | ~ 30 | CH₂ | ¹H |

| ¹³C (C4) | ~ 28 (doublet) | CH₂ | ¹H, ¹⁹F |

| ¹³C (C5) | ~ 83 (doublet) | CH₂F | ¹H, ¹⁹F |

Note: Predicted values are based on typical ranges for similar structural motifs and are for illustrative purposes. Actual values may vary depending on solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and is a powerful tool for conformational analysis and the assignment of functional groups. spectroscopyonline.com

Conformational Analysis via Vibrational Spectra

For flexible molecules like 5-fluoro-1-pentene, multiple conformers may exist at room temperature. acs.orgacs.org These different spatial arrangements of atoms arise from rotation around the single bonds in the carbon chain. Each conformer has a unique set of vibrational frequencies. By analyzing the vibrational spectra, particularly at different temperatures, it is possible to identify the presence of different conformers and determine their relative stabilities. researchgate.netrsc.org For example, variable temperature studies of similar molecules like 4-fluoro-1-butene have successfully identified multiple stable conformers and quantified their enthalpy differences. acs.orgacs.org It is expected that 5-fluoro-1-pentene would also exhibit different conformers, such as anti and gauche forms, which could be distinguished by their characteristic vibrational bands. researchgate.netrsc.org

Assignment of Vibrational Modes

A complete vibrational assignment for 5-fluoro-1-pentene involves correlating the observed IR and Raman bands to specific molecular motions. faccts.de This is often aided by quantum chemical calculations, which can predict the vibrational frequencies and intensities for different conformers. researchgate.netrsc.org Key vibrational modes for 5-fluoro-1-pentene would include:

C=C stretch: A strong band in the Raman spectrum and a medium to weak band in the IR spectrum, typically around 1640-1650 cm⁻¹. spectroscopyonline.com

=C-H stretches: Bands appearing above 3000 cm⁻¹.

C-H stretches (aliphatic): Bands appearing just below 3000 cm⁻¹.

CH₂ bending (scissoring) and rocking modes: Occurring in the fingerprint region (below 1500 cm⁻¹).

C-F stretch: A strong band in the IR spectrum, typically in the range of 1000-1100 cm⁻¹. The exact position can be sensitive to the conformation.

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. spectroscopyonline.com Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information for a complete vibrational assignment. acs.org

Table 2: Expected Vibrational Modes for 5-fluoro-1-pentene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| =C-H stretch | 3080-3100 | Medium | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Strong |

| C=C stretch | 1640-1650 | Medium-Weak | Strong |

| CH₂ bend (scissoring) | 1450-1470 | Medium | Medium |

| C-F stretch | 1000-1100 | Strong | Weak |

| C-C skeletal vibrations | 800-1200 | Medium | Medium |

| Olefinic C-H out-of-plane bend | 910-990 | Strong | Weak |

Note: These are general ranges and the exact positions and intensities can vary based on the specific conformation and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Identification and Mechanistic Support

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous identification of 5-fluoro-1-pentene and for providing support for proposed reaction mechanisms. mdpi.com HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. uni-saarland.de For 5-fluoro-1-pentene (C₅H₉F), the expected monoisotopic mass is approximately 88.0688 Da. uni.lunih.gov

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. uni-saarland.de Under electron ionization (EI), the 5-fluoro-1-pentene molecule will lose an electron to form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. Common fragmentation patterns for haloalkanes include the loss of the halogen atom or a hydrohalic acid (HX). For alkenes, fragmentation often occurs at the allylic position. The analysis of these fragment ions can help to piece together the structure of the original molecule. uni-saarland.de

HRMS can also be used to support mechanistic proposals in chemical reactions. By identifying reaction intermediates and products with high mass accuracy, it is possible to gain insight into the step-by-step process of a reaction. mdpi.com For instance, in the study of synthetic cannabinoids, the elimination of 5-fluoro-1-pentene as a neutral fragment has been observed and characterized by mass spectrometry, providing evidence for specific fragmentation mechanisms. researchgate.net

X-ray Crystallography of Solid-State Derivatives (if applicable for crystalline derivatives)

The direct analysis of 1-pentene (B89616), 5-fluoro- by single-crystal X-ray crystallography is not feasible due to its low boiling point and inability to form a stable crystal lattice under accessible conditions. However, the structural characteristics of the 5-fluoropentyl moiety can be investigated through the synthesis and crystallographic analysis of its solid-state derivatives.

While specific literature detailing the X-ray crystallographic analysis of a simple, crystalline derivative of 1-pentene, 5-fluoro- is sparse, the principles of such an investigation are well-established. To generate a crystalline derivative suitable for analysis, 1-pentene, 5-fluoro- would typically undergo a chemical reaction to introduce functional groups capable of forming a stable, ordered crystal lattice. Such derivatization strategies could include:

Epoxidation: Reaction of the double bond with a peroxy acid to form 5-fluoro-1,2-epoxypentane.

Dihydroxylation: Conversion of the alkene to a diol, (4-fluorobutyl)ethane-1,2-diol, using reagents like osmium tetroxide.

Cycloaddition Reactions: [4+2] or [2+2] cycloadditions to introduce rigid ring systems.

Metal Complexation: Formation of a stable coordination complex with a transition metal, where the fluorinated pentene acts as a ligand.

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction provides precise data on its three-dimensional structure. This analysis would yield key structural parameters of the molecule within the crystal, as detailed in the table below.

Table 1: Hypothetical Data Obtainable from X-ray Crystallography of a 1-Pentene, 5-fluoro- Derivative

| Structural Parameter | Information Gained | Significance for 1-Pentene, 5-fluoro- |

|---|---|---|

| Bond Lengths | Precise measurement of interatomic distances (e.g., C-F, C-C, C=C post-reaction). | Reveals the electronic influence of the fluorine atom on the carbon skeleton. For instance, the C-F bond length and adjacent C-C bond lengths can be compared to theoretical models. |

| Bond Angles | The angles between adjacent bonds. | Elucidates the molecular geometry and steric effects. For example, the C-C-F bond angle can indicate the degree of steric strain. |

| Torsion Angles | The dihedral angles describing the conformation of the carbon chain. | Defines the preferred three-dimensional arrangement (e.g., gauche vs. anti) of the fluorinated alkyl chain in the solid state. |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonds or dipole-dipole interactions. | Provides insight into how the fluorine atom participates in crystal packing, which can influence the physical properties of fluorinated compounds. uky.edu |

By analyzing these parameters in a rigid, crystalline derivative, researchers can make well-founded inferences about the intrinsic conformational preferences and electronic properties of the flexible 1-pentene, 5-fluoro- molecule. For instance, the structure of a fluorinated bicyclo[1.1.1]pentane derivative was confirmed by X-ray analysis to understand its properties. nih.gov Similarly, the solid-state structure of palladium complexes with allylic ligands has been confirmed through X-ray crystallography to understand reaction mechanisms. acs.org This approach of derivatization and crystallographic analysis is a powerful tool for understanding the structure of molecules that are otherwise difficult to study directly.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as optical rotation (OR), optical rotatory dispersion (ORD), and circular dichroism (CD), are powerful methods for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules. nih.govresearchgate.net A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different groups. libretexts.org

The chemical structure of 1-pentene, 5-fluoro- is CH₂=CH-CH₂-CH₂-CH₂F. nih.gov An examination of this structure reveals that no carbon atom is bonded to four different substituents. The molecule possesses a plane of symmetry and is therefore achiral.

Analysis of Chirality for 1-Pentene, 5-fluoro-

| Carbon Atom | Attached Groups | Assessment |

|---|---|---|

| C1 | =CH₂, H, H | Not a stereocenter |

| C2 | =CH, -CH₂CH₂CH₂F, H | Not a stereocenter |

| C3 | -CH=CH₂, -CH₂CH₂F, H, H | Not a stereocenter |

| C4 | -CH₂CH=CH₂, -CH₂F, H, H | Not a stereocenter |

Since 1-pentene, 5-fluoro- is an achiral molecule, it does not exist as a pair of enantiomers. Consequently, it does not rotate the plane of polarized light and will not exhibit a signal in circular dichroism spectroscopy. nih.govacs.org Therefore, the concept of enantiomeric purity is not applicable to this compound, and chiroptical spectroscopy cannot be used for its analysis in this context.

While chiroptical spectroscopy is irrelevant for assessing the purity of 1-pentene, 5-fluoro- itself, it is a critical technique for reactions involving this compound where a chiral center might be created. For example, if 1-pentene, 5-fluoro- were to undergo an asymmetric epoxidation or hydroboration-oxidation reaction, the resulting products could be chiral. In such cases, chiroptical methods would be essential for determining the success of the asymmetric synthesis and quantifying the enantiomeric excess (e.e.) of the product.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Pentene (B89616), 5-fluoro-. These computational techniques provide a molecular-level view of its structure and energetics, which is crucial for predicting its reactivity and spectroscopic characteristics.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for studying the electronic structure and energetics of fluorinated alkenes. Methods like Møller-Plesset perturbation theory (MP2) are frequently employed to account for electron correlation, providing a more accurate picture than simpler Hartree-Fock calculations. researchgate.net

Table 1: Illustrative Ab Initio Calculated Relative Energies for Conformers of a Fluoroalkene Analogue (4-fluoro-1-butene) This table is based on findings for analogous compounds to illustrate the type of data generated through ab initio calculations. The exact values for 1-Pentene, 5-fluoro- would require specific computation.

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| cis-gauche | 0.00 (most stable) |

| cis-trans | 0.86 ± 0.06 |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are effective for optimizing the molecular geometry of halogenated alkenes and predicting their spectroscopic properties. researchgate.netacs.org

Geometry optimization using DFT allows for the precise determination of bond lengths and angles in the lowest energy state of the molecule. For 1-Pentene, 5-fluoro-, this would involve finding the most stable arrangement of its carbon backbone and the terminal fluorine atom. Furthermore, DFT calculations are used to predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. sciforum.net Another application is the calculation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are used to predict sites of electrophilic or nucleophilic attack. nih.govacs.org

Post-Hartree-Fock Methods for Enhanced Accuracy

For situations demanding even higher accuracy, post-Hartree-Fock methods such as Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are employed. researchgate.net These methods provide a more rigorous treatment of electron correlation than standard DFT or MP2 approaches, making them the "gold standard" for calculating energies. researchgate.net While computationally expensive, CCSD(T) calculations are invaluable for refining the energies of stationary points (minima and transition states) on the potential energy surface that were initially located with DFT. This dual-level approach, using DFT for geometries and CCSD(T) for single-point energy calculations, is common in studies of reaction mechanisms and conformational analysis of complex molecules, including halogenated species. researchgate.net

Conformational Landscape Analysis

The flexibility of the pentene chain allows 1-Pentene, 5-fluoro- to exist in several different spatial arrangements, or conformations. Analyzing this conformational landscape is key to understanding its physical properties and chemical behavior, as different conformers can have distinct reactivities.

Potential Energy Surface Exploration

The conformational landscape of a molecule is described by its potential energy surface (PES), which maps the molecule's potential energy as a function of its geometric coordinates. csbsju.edu For 1-Pentene, 5-fluoro-, the PES is explored by systematically rotating the molecule around its C-C single bonds. Computational methods are used to calculate the energy at each point, revealing energy minima that correspond to stable conformers and energy maxima that represent the transition states between them. researchgate.netcsbsju.edu

This exploration helps to understand the dynamics of conformational changes. For example, the presence of the terminal fluorine atom can create specific electrostatic and steric interactions that influence the shape of the PES, favoring certain conformations over others. The study of related fluoroalkanes shows that interactions involving fluorine, such as dipole-dipole interactions and hyperconjugation, play a critical role in determining the most stable structures. beilstein-journals.org

Identification of Stable Conformers (e.g., anti-gauche)

Through exploration of the potential energy surface, specific stable conformers of 1-Pentene, 5-fluoro- can be identified. Due to rotation around the C2-C3, C3-C4, and C4-C5 bonds, a number of conformers are possible. The terminology anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°) is used to describe the relative positions of substituents across a C-C bond.

Studies of analogous short-chain fluoroalkanes, such as 4-fluoro-1-butene and 1,3-difluoroalkanes, provide a strong basis for predicting the conformational preferences of 1-Pentene, 5-fluoro-. acs.orgacs.org In these systems, a subtle interplay of steric hindrance and stereoelectronic effects, like the "fluorine gauche effect," determines the relative stability. researchgate.netacs.org The fluorine gauche effect can stabilize gauche arrangements that might otherwise be disfavored. beilstein-journals.org For 1-Pentene, 5-fluoro-, one would expect a complex mixture of conformers, with the extended all-anti conformation likely being low in energy, but various gauche forms also being significantly populated at room temperature. acs.org

Table 2: Predicted Stable Conformers of 1-Pentene, 5-fluoro- Based on Analogous Molecules The relative populations and energies are illustrative and would need to be confirmed by specific calculations for 1-Pentene, 5-fluoro-.

| Conformer (described by key dihedral angles) | Expected Relative Stability | Key Interactions |

|---|---|---|

| Anti-Anti | Likely a low-energy conformer | Minimizes steric hindrance |

| Anti-Gauche | Potentially stable | Gauche interaction between alkyl groups |

| Gauche-Anti | Potentially stable | Gauche interaction involving the fluorinated segment |

| Gauche-Gauche | Higher energy, but possibly stabilized by gauche effects | Multiple gauche interactions |

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry provides powerful tools for exploring the reactivity of 1-Pentene, 5-fluoro- by mapping its potential energy surfaces, identifying transition states, and calculating the activation energies for various transformations. psu.eduresearchgate.net

A crucial aspect of the molecule's reactivity is its conformational flexibility. Analogous to the closely related 4-fluoro-1-butene, 1-Pentene, 5-fluoro- is expected to exist as a mixture of several conformers (e.g., skew and cis forms). acs.org For 4-fluoro-1-butene, ab initio calculations have determined the enthalpy differences between these conformers, with the most stable form being only slightly lower in energy than the next two most stable forms. acs.orgresearchgate.net For example, the enthalpy difference between the most stable skew-gauche II conformer and the second most stable skew-trans form was found to be 72 ± 5 cm⁻¹ (0.86 ± 0.06 kJ·mol⁻¹). acs.org This small energy difference indicates that multiple conformations will be populated at room temperature, a critical consideration for modeling its reaction pathways.

The reactivity of the double bond is significantly influenced by the terminal fluorine atom. While alkyl groups generally increase the reactivity of an alkene towards electrophilic addition, electron-withdrawing substituents like fluorine tend to reduce this reactivity in reactions with acids. pku.edu.cn Conversely, theoretical studies on fluoro-olefins suggest that fluorine substitution can destabilize the double bond, potentially lowering the activation energy for other types of reactions. researchgate.net

Computational studies on analogous systems provide insight into potential reaction mechanisms:

Radical Reactions : The reaction of the parent compound, 1-pentene, with the hydroxyl (OH) radical has been studied computationally. researchgate.netmdpi.com These studies indicate that the reaction proceeds via either addition of the radical to the double bond or abstraction of a hydrogen atom, with OH-addition channels being dominant. researchgate.netacs.org For 1-Pentene, 5-fluoro-, similar pathways are plausible, though the fluorine atom would alter the regioselectivity and energetics of the reaction.

C-F Bond Activation : While the C-F bond is the strongest single bond in organic chemistry, its activation is a subject of intense research. ucl.ac.ukbenchchem.com Density Functional Theory (DFT) calculations on the reactions of fluoroalkenes with aluminum(I) complexes, for example, show that C-F activation can occur through direct oxidative addition or via a metallocyclopropane intermediate followed by fluoride (B91410) elimination. ucl.ac.uk

Elimination Pathways : A specific reaction pathway involving 1-Pentene, 5-fluoro- has been elucidated through the analysis of mass spectrometry fragmentation patterns of certain synthetic cannabinoids. researchgate.net In the fragmentation of N-1-(5-fluoropentyl)-indolylacylium ions, a characteristic product arises from the elimination of a neutral 5-fluoro-1-pentene molecule. msu.eduraco.catchemguide.co.uknih.gov This process is proposed to occur via a rearrangement involving a hydrogen atom transfer.

The table below summarizes calculated energy barriers for reactions involving similar fluorinated alkenes, illustrating the types of energetic data obtained from these studies.

| Reaction / Process | System | Computational Method | Calculated Activation Energy / Enthalpy Difference | Source |

|---|---|---|---|---|

| Conformational Stability (ΔH) | 4-Fluoro-1-butene (Skew-Gauche II vs. Skew-Trans) | Ab initio | 0.86 ± 0.06 kJ·mol⁻¹ | acs.org |

| Conformational Stability (ΔH) | 4-Fluoro-1-butene (Skew-Gauche II vs. Skew-Gauche I) | Ab initio | 2.1 ± 0.2 kJ·mol⁻¹ | researchgate.net |

| OH Radical Addition | Cyclopentenone | CCSD(T)//M06-2X | -3.1 kJ·mol⁻¹ (Barrier relative to reactants) | nih.gov |

| Hydrofluorination (SN2 step) | Co(IV)-alkyl species (monosubstituted alkene model) | DFT | 1.9 kcal/mol | acs.org |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for 1-Pentene, 5-fluoro- are not prominent in the literature, the technique is highly applicable for studying its behavior in larger, more complex systems. wikipedia.org MD simulations use classical mechanics to model the physical motion of atoms and molecules over time, providing insights into dynamic processes and aggregate structures. wikipedia.orggithub.io

For fluorinated molecules, MD simulations have been used to investigate:

Aggregation and Interfacial Behavior : Studies on short-chain fluorocarbon surfactants and Y-shaped perfluoroalkylated molecules demonstrate how MD can be used to understand their aggregation in clusters and their orientation at interfaces, like an air/water boundary. nih.govnih.gov These simulations analyze how the segregation of fluorinated and hydrocarbon portions of the molecules drives the formation of specific structures. nih.gov

Electrolyte Systems : Polarizable force fields have been developed for MD simulations to more accurately model systems containing fluorinated ions and solvents, which are critical in battery electrolytes. acs.org These advanced force fields improve the description of interactions involving fluorinated and non-fluorinated components.

A key limitation in standard MD simulations is the use of fixed-charge force fields, which cannot model chemical reactions. wikipedia.org To study reactive processes, more advanced methods such as first-principles MD (where forces are calculated quantum mechanically) or enhanced sampling techniques are required. smu.edu For a molecule like 1-Pentene, 5-fluoro-, MD simulations would be a valuable tool for exploring its interaction with polymers, its behavior in mixed solvent systems, or its organization on a surface.

Spectroscopic Property Predictions from First Principles

Ab initio and Density Functional Theory (DFT) calculations are well-established methods for predicting spectroscopic properties, serving as a powerful aid in structure elucidation and spectral assignment. smu.eduresearchgate.netresearchgate.net

Vibrational Frequencies

The prediction of infrared (IR) and Raman spectra involves several computational steps. acs.org First, the molecule's geometry is optimized. Subsequently, harmonic vibrational frequencies are calculated at a chosen level of theory, such as MP2 or B3LYP. psu.edunih.gov These calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other basis set or method deficiencies. researchgate.net To correct for this, linear scaling factors are commonly applied, which significantly improves the agreement with experimental data. researchgate.netnih.gov

Detailed computational studies on analogous molecules like 4-fluoro-1-butene have successfully provided nearly complete vibrational assignments for multiple stable conformers, demonstrating the power of this predictive approach. acs.org

NMR Chemical Shifts

Computational methods are routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which is invaluable for assigning complex spectra and confirming molecular structures. mdpi.comajol.info The standard approach involves geometry optimization followed by a chemical shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method, often incorporating a solvent model (e.g., PCM) for higher accuracy. mdpi.com

Extensive benchmark studies have identified specific DFT functionals and basis sets that provide the best performance for different nuclei. mdpi.com For instance, the WP04 functional with a 6-311++G(2d,p) basis set is recommended for ¹H shifts, while ωB97X-D/def2-SVP performs well for ¹³C shifts. mdpi.com For ¹⁹F NMR, which has a very wide chemical shift range, specific scaling factors have also been developed to reliably predict shifts with a mean absolute deviation of around 2 ppm for molecules like fluoroaromatics. nih.gov Machine learning approaches, using Graph Neural Networks trained on DFT-calculated or experimental data, are also emerging as a rapid and accurate alternative for predicting NMR shifts. mdpi.com

The following table outlines recommended computational methodologies for accurate spectroscopic predictions.

| Spectroscopy Type | Recommended Method | Key Considerations | Expected Accuracy (Typical) | Source |

|---|---|---|---|---|

| Vibrational (IR/Raman) | DFT (e.g., B3LYP) or MP2 with appropriate basis set (e.g., 6-31G(d)) | Application of frequency scaling factors is crucial for matching experimental data. | ~10-20 cm⁻¹ after scaling | acs.orgresearchgate.net |

| ¹H NMR | GIAO-DFT: WP04/6-311++G(2d,p) with PCM solvent model | Geometry optimization should be performed at a suitable level (e.g., B3LYP-D3/6-311G(d,p)). | RMSD: 0.07 - 0.19 ppm | mdpi.com |

| ¹³C NMR | GIAO-DFT: ωB97X-D/def2-SVP with PCM solvent model | Linear scaling can further improve accuracy. | RMSD: 0.5 - 2.9 ppm | mdpi.com |

| ¹⁹F NMR | GIAO-DFT: B3LYP/6-31+G(d,p) with linear scaling | Reference standard (e.g., CFCl₃) must be computed at the same level of theory. | Mean Absolute Deviation: ~2.1 ppm | nih.gov |

Synthesis and Investigation of 1 Pentene, 5 Fluoro Analogues and Derivatives

Fluorinated Amino Acid and Peptidomimetic Building Blocks

The development of unnatural amino acids containing fluorine has provided valuable tools for peptide and protein engineering. nih.gov The fluoroalkene group, a key feature in derivatives of 1-Pentene (B89616), 5-fluoro-, serves as a stable and effective mimic of the peptide bond, leading to the creation of advanced peptidomimetics with improved therapeutic potential. rsc.orgrsc.org

Synthesis of Monofluoroolefinic Amino Acids

The synthesis of fluorinated amino acids is a complex field that has garnered significant attention from medicinal chemists. bocsci.com There is no single universal method for introducing fluorine into amino acids; instead, a variety of strategies have been developed. bocsci.comthieme-connect.com These can be broadly categorized as either introducing fluorine-containing groups into amino acid precursors or building the amino acid structure around a pre-existing fluorine-containing fragment. bocsci.com

Several powerful synthetic methods are employed to create these valuable building blocks:

Cross-Coupling Reactions: The Negishi cross-coupling reaction is a prominent strategy for forming carbon-carbon bonds. This method has been successfully used to prepare a range of fluorinated aromatic α-amino acids by coupling iodo-serine derivatives with fluorinated aromatic zinc reagents in the presence of a palladium catalyst. nih.gov

Asymmetric Synthesis with Chiral Catalysts: Chiral Nickel(II) complexes have proven to be powerful tools for the asymmetric synthesis of a diverse range of fluorinated amino acids. acs.org This approach allows for the production of enantiopure fluorinated amino acids on a gram scale, making them readily available for applications like solid-phase peptide synthesis. acs.orgbeilstein-journals.org

Fluorination of Precursors: Electrophilic fluorinating agents such as Selectfluor can be used to introduce fluorine into precursor molecules. For instance, a keto ester can be fluorinated with Selectfluor, followed by further transformations to yield a fluorinated amino acid analog like 3-fluoro-5-aminolevulinic acid. nih.gov

These synthetic advancements have expanded the accessible library of fluorinated amino acids, which are crucial components in the synthesis of novel drugs and bioactive peptides. bocsci.comnih.gov

Incorporation into Peptide Scaffolds

A primary motivation for synthesizing monofluoroolefinic amino acids is their use as peptide bond isosteres. researchgate.net The replacement of a native amide bond with a fluoroalkene moiety is a key strategy in peptidomimetic drug design. rsc.orgrsc.org Peptides often suffer from poor bioavailability and rapid degradation by proteolytic enzymes, which limits their therapeutic use. rsc.org By incorporating a fluoroalkene, which is not susceptible to enzymatic cleavage, the resulting peptidomimetic gains significantly enhanced metabolic stability and an extended physiological half-life. rsc.orgresearchgate.net

The fluoroalkene unit is designed to reproduce the critical geometry, polarity, and hydrogen-bonding capabilities of the original peptide bond. rsc.org Computational studies have examined the conformational effects of replacing peptide bonds with fluoroalkenes, showing that these mimics can adopt conformations similar to natural peptides, which is crucial for retaining biological activity. dtic.milnih.gov The incorporation of these fluorinated building blocks has been successfully demonstrated in various peptide scaffolds, including the synthesis of Leu-enkephalin peptidomimetics and other bioactive analogues. tandfonline.com This strategy not only enhances stability but can also be used to lock the conformation of a peptide bond mimic, which is a valuable tool for studying the structure-activity relationships of bioactive peptides and proteins. rsc.org

Scaffold Derivatization for Diverse Chemical Libraries

The development of diverse chemical libraries is fundamental to modern drug discovery. Fluoroalkene scaffolds, derived from precursors like 1-Pentene, 5-fluoro-, serve as exceptional starting points for generating these libraries. The chemical reactivity of the fluoroalkene moiety allows for a wide range of transformations, enabling the synthesis of a vast array of structurally distinct molecules.

Japanese researchers have developed a copper-catalyzed method to replace a fluorine atom in a fluoroalkene with a boron-containing group. technologynetworks.com This transformation is significant because organoboron compounds are extremely versatile intermediates in organic synthesis, readily participating in reactions like the Suzuki-Miyaura coupling. This opens up the possibility of attaching a wide variety of molecular fragments to the fluoroalkene core, thereby boosting the potential for discovering new drug candidates. technologynetworks.com

The synthetic utility of these scaffolds has been demonstrated in the creation of a fluoroalkene mimic of atorvastatin, a widely used antihyperlipidemic drug. technologynetworks.com This highlights how core fluorinated structures can be derivatized to mimic existing drugs or to explore novel chemical space. The ability to functionalize these scaffolds through robust and versatile chemical reactions is key to their value in generating libraries for high-throughput screening and lead optimization.

Bioisosteric Replacement Strategies Utilizing the Fluoroalkene Moiety

Bioisosteric replacement, the substitution of one chemical group for another with similar physicochemical properties, is a cornerstone of rational drug design. nih.gov The fluoroalkene moiety has emerged as a highly effective bioisostere for the amide bond, a linkage central to the structure of all peptides and proteins. rsc.orgnih.govku.edu This strategy is driven by the need to overcome the metabolic instability of peptide-based drugs. rsc.org

The rationale for this replacement lies in the structural and electronic similarities between the two groups. researchgate.net The fluoroalkene group is both isopolar and isosteric to the amide bond, meaning it has a similar size, shape, and distribution of electrons. ku.edu However, the carbon-fluorine bond is exceptionally strong, and the fluoroalkene group is resistant to the hydrolytic enzymes that readily cleave amide bonds. researchgate.net This results in peptidomimetics with significantly improved metabolic stability and bioavailability. researchgate.net

Computational studies have confirmed that the fluoroalkene group is sterically similar to a peptide bond but with less charge separation. nih.gov This mimicry allows the fluorinated analogue to bind to the same biological targets as the parent peptide while resisting degradation.

Below is a comparison of the key geometric parameters of the amide bond and the fluoroalkene moiety.

| Parameter | Amide Bond | Fluoroalkene Moiety |

| C=O Bond Length | 1.228 Å | N/A |

| C-N Bond Length | 1.368 Å | N/A |

| C=C Bond Length | N/A | 1.333 Å |

| C-F Bond Length | N/A | 1.376 Å |

| Data sourced from ACS Publications. nih.gov |

This strategy has been successfully applied to design metabolically stable analogues of enzyme inhibitors and other bioactive molecules, demonstrating the broad utility of fluoroalkenes in medicinal chemistry. rsc.orgtandfonline.com

Chiral Derivatives and Their Synthetic Utility

Chirality plays a pivotal role in the activity of biological molecules, as enantiomers of a drug can have vastly different pharmacological effects. Consequently, the synthesis of chiral molecules in an enantiomerically pure form is a critical challenge in medicinal chemistry. The synthesis of chiral derivatives containing a fluoroalkene moiety requires precise control over the stereochemistry of both the double bond and any adjacent stereogenic centers. rsc.orgrsc.org

Significant progress has been made in the asymmetric synthesis of chiral fluorinated compounds. psu.edu Key strategies include:

Chiral Auxiliaries: An efficient method for the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres (FADIs) utilizes chiral auxiliaries. rsc.orgrsc.org For example, Ellman's imine and Oppolzer's sultam can be used to control the formation of two new chiral centers with high diastereoselectivity, providing a stereocontrolled route to complex dipeptidomimetics. rsc.orgrsc.org

Asymmetric Catalysis: Transition metal catalysts and organocatalysts are widely used to construct stereogenic carbon-fluorine centers. psu.edu Chiral Ni(II) complexes, for instance, are effective in the asymmetric alkylation of glycine (B1666218) Schiff bases to produce a variety of fluorinated amino acids in enantiopure form. acs.orgbeilstein-journals.org

Substrate Control: The inherent chirality within a starting material can be used to direct the stereochemical outcome of a reaction. A notable example is the Claisen rearrangement of an enantiopure allylic alcohol containing a fluorine atom, which proceeds with a stereospecific 1,3-chirality transfer to create a new chiral center. psu.edu

The development of these stereocontrolled synthetic methods provides access to a rich collection of chiral fluorinated building blocks. thieme-connect.com These enantiopure compounds are invaluable tools for constructing complex, biologically active molecules and for probing the interactions between drugs and their protein targets. rsc.orgmdpi.com

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor for Complex Fluorinated Organic Molecules